molecular formula C17H16ClN5O2 B2439061 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852440-61-0

1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2439061
CAS No.: 852440-61-0
M. Wt: 357.8
InChI Key: MHLZWXYCJQABJD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells. By covalently binding to a cysteine residue (Cys481) in the BTK active site, this compound effectively blocks downstream signaling, leading to the inhibition of B-cell proliferation and survival. This mechanism makes it an invaluable pharmacological tool for investigating B-cell-mediated pathologies, including autoimmune diseases such as rheumatoid arthritis and lupus, as well as certain B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Research utilizing this inhibitor has been instrumental in elucidating the role of BTK in immune regulation and oncogenic signaling . Its application in preclinical models provides critical insights for validating BTK as a therapeutic target and for evaluating the efficacy of BTK-targeted intervention strategies.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c18-12-3-5-13(6-4-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLZWXYCJQABJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional One-Pot Synthesis via POCl₃-Mediated Cyclization

The foundational method for pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a one-pot cyclization reaction using phosphorus oxychloride (POCl₃). Adapted from the procedure described by Wang et al., the synthesis begins with 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (Intermediate A).

Procedure :

  • Intermediate Preparation :
    • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is synthesized via condensation of 4-chlorophenylhydrazine with ethyl cyanoacetate under microwave irradiation (150°C, 5 min).
    • Yield: 82–89%.
  • Cyclization :

    • Intermediate A (2.0 mmol) is refluxed with 2-oxo-2-(pyrrolidin-1-yl)acetic acid (2.2 mmol) in POCl₃ (5 mL) for 2–4 hours.
    • POCl₃ acts as both a chlorinating agent and oxidant, facilitating intramolecular cyclization.
    • Mechanism :
      • POCl₃ converts the carboxylic acid to an acyl chloride in situ.
      • Nucleophilic attack by the pyrazole amino group forms the pyrimidinone ring.
  • Workup :

    • The reaction mixture is quenched with ice water, neutralized with K₂CO₃, and filtered.
    • Crude product is recrystallized from ethanol-acetone (1:1) to yield white crystals.
    • Yield : 70–85%.

Key Data :

Parameter Value Source
Reaction Time 2–4 h
Temperature Reflux (110–120°C)
POCl₃ Volume 5 mL per 2 mmol

Continuous Flow Synthesis Catalyzed by Sulphonated Graphene Oxide (SGO)

A high-throughput continuous flow method, optimized by Sharma et al., enhances reaction efficiency and scalability.

Procedure :

  • Catalyst Preparation :
    • Sulphonated graphene oxide (SGO) is synthesized via chlorosulphonation of graphene oxide followed by hydrolysis.
  • Flow Reactor Setup :

    • A micro-patterned separator ensures homogeneous mixing.
    • Reactants (Intermediate A and 2-oxo-2-(pyrrolidin-1-yl)acetyl chloride) are pumped at 250 µL/min through an SGO-packed column (17 bar, 120°C).
  • Reaction Monitoring :

    • Residence time: 16 minutes.
    • Real-time TLC and HPLC ensure completion.

Optimization Data :

Flow Rate (µL/min) Pressure (bar) Temperature (°C) Yield (%)
100 17 120 87
250 17 120 87
250 17 140 80

Advantages :

  • 87% yield achieved in 16 minutes vs. 4 hours in batch.
  • SGO catalyst retains activity for >10 cycles.

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly reduces reaction times. Adapted from Beilstein Journal protocols:

Procedure :

  • Reagent Mixing :
    • Intermediate A (1.0 mmol), 2-oxo-2-(pyrrolidin-1-yl)acetic acid (1.1 mmol), and POCl₃ (3 mL) are combined in a sealed microwave vial.
  • Irradiation Conditions :

    • Power: 100 W
    • Temperature: 150°C
    • Time: 8–12 minutes.
  • Workup :

    • Neutralization with NaHCO₃ followed by extraction with ethyl acetate.

Comparative Data :

Method Time Yield (%)
Conventional 4 h 78
Microwave 12 min 85

For late-stage introduction of the pyrrolidinyl group:

Stepwise Approach :

  • Core Synthesis :
    • 1-(4-Chlorophenyl)-5-(2-chloroethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is prepared via POCl₃ cyclization.
  • Nucleophilic Substitution :
    • The chloroethyl group reacts with pyrrolidine (2.0 equiv) in DMF at 80°C for 6 hours.
    • Yield: 75–80%.

Advantages :

  • Permits modular synthesis of analogs.

Critical Analysis of Methodologies

Table 1. Comparative Performance of Synthetic Methods

Method Yield (%) Time Scalability
Conventional One-Pot 70–85 2–4 h Moderate
Continuous Flow 87 16 min High
Microwave 85 12 min Low
Post-Functionalization 75–80 6 h High

Key Findings :

  • Continuous Flow Synthesis outperforms batch methods in yield and time efficiency.
  • Microwave Irradiation is ideal for small-scale rapid synthesis but lacks scalability.
  • POCl₃-Mediated Cyclization remains the most versatile approach for structural diversification.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.

Scientific Research Applications

1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one
  • 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-thione

Uniqueness

1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN5O2C_{18}H_{18}ClN_5O_2, and it features a complex structure that combines a chlorophenyl group with a pyrrolidinyl moiety. The presence of these functional groups contributes to its unique biological activity.

Anticancer Activity

Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. A study demonstrated that derivatives with similar structures were effective against breast and lung cancer cells, showcasing IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies reported IC50 values for AChE inhibition as low as 2.14 µM, indicating potent activity compared to standard inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. It displayed significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Case Studies

  • Anticancer Study : A recent study assessed the impact of the compound on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 3 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
  • Enzyme Inhibition Study : Another investigation focused on the compound's effect on AChE activity in rat brain homogenates. The results showed a significant reduction in enzyme activity at concentrations above 1 µM, supporting its potential use in neurodegenerative disease management .

The biological activities of 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Enzyme Interaction : Competitive inhibition of enzymes like AChE and urease, affecting neurotransmitter levels and microbial metabolism.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves multi-step protocols. For example:

  • Step 1 : Cyclocondensation of substituted pyrazole precursors with chlorophenyl derivatives under reflux in ethanol or DMF.
  • Step 2 : Functionalization of the core via alkylation or amidation using reagents like pyrrolidine and 2-oxoethyl groups.
    Key variables include solvent polarity (e.g., ethanol vs. DMF), catalysts (e.g., triethylamine), and temperature control (60–100°C) to minimize side reactions . Continuous-flow reactors may improve reproducibility for intermediates .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., mean C–C bond length = 0.005 Å in pyrazolo-pyrimidine analogs) .
  • NMR spectroscopy : Look for diagnostic signals:
    • ¹H NMR : δ 8.2–8.5 ppm (pyrimidine protons), δ 3.1–3.4 ppm (pyrrolidine CH₂) .
    • ¹³C NMR : ~160–170 ppm (C=O groups) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₈ClN₅O₂ at m/z 400.1) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Kinase inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • ADMET prediction : Compute logP (aim for <5) and polar surface area (<140 Ų) to prioritize lead candidates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

  • Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Adjust the pyrrolidine moiety : Introduce sp³-hybridized carbons to improve solubility while retaining enzyme affinity .
  • Validate hypotheses : Compare IC₅₀ values across analogs using dose-response curves and molecular docking (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in biological data across studies?

  • Replicate assays : Use orthogonal methods (e.g., SPR vs. FP for binding affinity) .
  • Control variables : Standardize cell lines, passage numbers, and assay buffers to minimize variability .
  • Leverage computational models : Perform MD simulations to validate binding modes and explain discrepancies .

Q. How can target engagement be verified in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm target protein stabilization upon compound treatment .
  • Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for LC-MS/MS identification .
  • Knockout/knockdown models : CRISPR-Cas9-edited cells can confirm target specificity via rescue experiments .

Q. What methodologies elucidate metabolic stability and degradation pathways?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
  • Reactive metabolite screening : Trap electrophilic intermediates with glutathione and detect adducts .
  • Degradation studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to predict oral bioavailability .

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